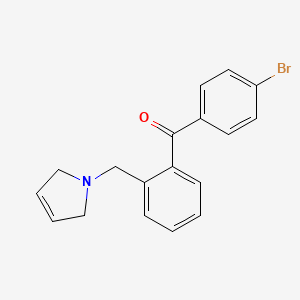

(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (4-BPP) is a heterocyclic compound belonging to the family of phenylpyrrols. It is a synthetic compound with a wide range of applications in scientific research, including its use as a highly efficient synthetic reagent, a substrate for the synthesis of biologically active compounds, and a tool for studying biochemical and physiological processes.

Scientific Research Applications

Organic Synthesis

4’-bromo-2-(3-pyrrolinomethyl) benzophenone: is a valuable intermediate in organic synthesis. Its bromine atom can act as a reactive site for further functionalization, making it useful in constructing complex molecular architectures. For example, it can undergo Suzuki coupling reactions to form biaryl compounds, which are prevalent structures in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the pyrrolidine moiety present in 4’-bromo-2-(3-pyrrolinomethyl) benzophenone is of particular interest. Pyrrolidine rings are found in a variety of bioactive molecules, including antibiotics and antitumor agents. This compound could serve as a key precursor in the synthesis of such drugs, leveraging its pyrrolidine ring for biological activity .

Materials Science

The compound’s potential applications in materials science stem from its ability to act as a polymerization initiator or a modifier for polymers. Its aromatic structure could contribute to the thermal stability of the resulting materials, making it suitable for creating high-performance polymers with specific mechanical properties .

Pharmacology

Pharmacologically, the compound’s structural features may be explored for drug design. The bromine atom offers a site for halogen bonding, which can be exploited to enhance the interaction with biological targets. Additionally, the pyrrolidine ring can be modified to improve the pharmacokinetic properties of potential drug candidates .

Biochemistry

In biochemistry, this compound could be used to study protein-ligand interactions. The bromine atom can be utilized in X-ray crystallography to determine the binding modes of ligands to proteins, aiding in the understanding of biochemical pathways and the design of enzyme inhibitors .

Safety and Hazards

properties

IUPAC Name |

(4-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJZOQKQJGUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643927 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898763-08-1 |

Source

|

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)